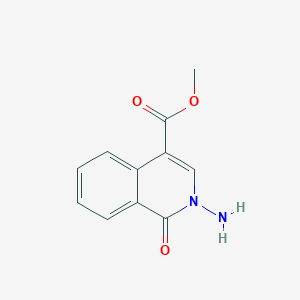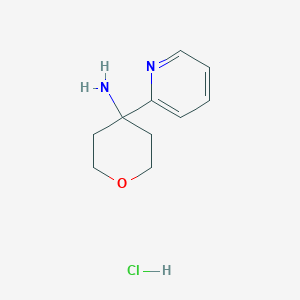
4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 4-(pyridin-2-yl)tétrahydro-2H-pyran-4-amine est un composé chimique de formule moléculaire C10H15ClN2O. Il s'agit d'un dérivé du tétrahydropyran et de la pyridine, et il est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 4-(pyridin-2-yl)tétrahydro-2H-pyran-4-amine implique généralement la réaction du 4-cyanotétrahydropyran avec de l'hydroxyde de sodium ou de l'hydroxyde de potassium pour former du 4-formamidotétrahydropyran. Cet intermédiaire est ensuite traité avec de l'hypochlorite de sodium ou de l'hypobromite de sodium, suivi d'un chauffage à reflux, ce qui conduit à la décarboxylation et à la formation du produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour tenir compte de quantités plus importantes. Le processus implique un contrôle minutieux des conditions de réaction, telles que la température et le pH, pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 4-(pyridin-2-yl)tétrahydro-2H-pyran-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants.
Réduction : Il peut être réduit dans des conditions spécifiques pour former différents dérivés.
Substitution : Le composé peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les conditions impliquent souvent l'utilisation de bases telles que l'hydroxyde de sodium ou l'hydroxyde de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes correspondants, tandis que la réduction peut produire divers dérivés aminés .
Applications de recherche scientifique
Le chlorhydrate de 4-(pyridin-2-yl)tétrahydro-2H-pyran-4-amine est utilisé dans plusieurs domaines de la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Employé dans l'étude des interactions enzymatiques et de la liaison aux protéines.
Médecine : Investigations sur ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 4-(pyridin-2-yl)tétrahydro-2H-pyran-4-amine implique son interaction avec des cibles moléculaires spécifiques. Il peut se lier à des enzymes ou à des récepteurs, modifiant ainsi leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Aminotétrahydropyran : Un composé apparenté présentant des caractéristiques structurelles similaires, mais des groupes fonctionnels différents.
N-Méthyl-tétrahydro-2H-pyran-4-amine : Un autre composé similaire utilisé en chimie médicinale.
Unicité
Le chlorhydrate de 4-(pyridin-2-yl)tétrahydro-2H-pyran-4-amine est unique en raison de sa combinaison de noyaux pyridine et tétrahydropyran, qui confèrent des propriétés chimiques et biologiques spécifiques. Cela le rend particulièrement précieux dans les applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C10H15ClN2O |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
4-pyridin-2-yloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c11-10(4-7-13-8-5-10)9-3-1-2-6-12-9;/h1-3,6H,4-5,7-8,11H2;1H |
Clé InChI |
MYYLRJZSZOYEBH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C2=CC=CC=N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


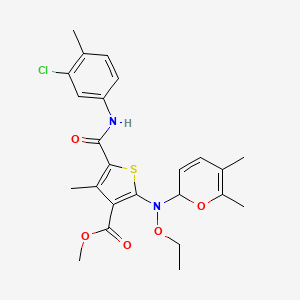
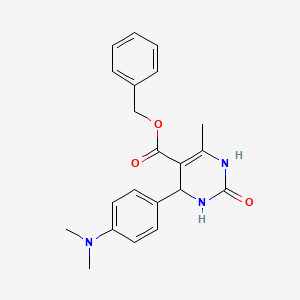


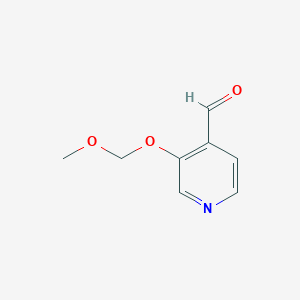
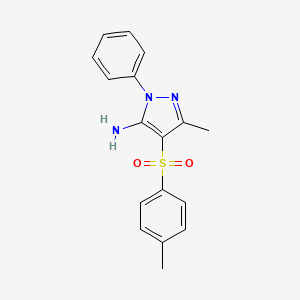
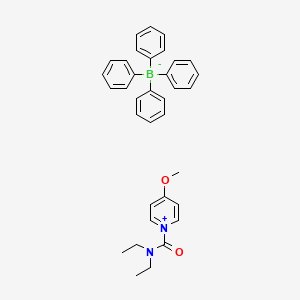



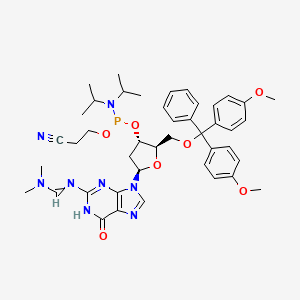
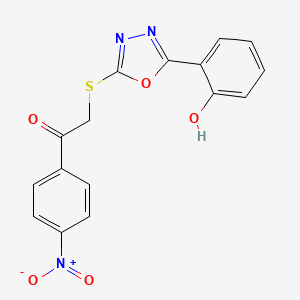
![10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B11771743.png)
